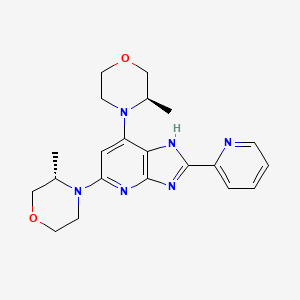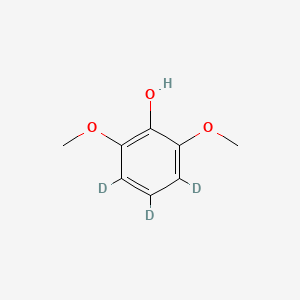
2,6-Dimethoxyphenol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxyphenol-d3 is a deuterium-labeled derivative of 2,6-Dimethoxyphenol, a phenolic compound extensively used in various biochemical assays. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is particularly useful in tracing and studying the compound’s behavior in different chemical and biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxyphenol-d3 typically involves the deuteration of 2,6-Dimethoxyphenol. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
化学反応の分析
Types of Reactions: 2,6-Dimethoxyphenol-d3 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Laccases in the presence of oxygen.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Halogens or nitrating agents under acidic or basic conditions.
Major Products:
Oxidation: 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol.
Reduction: Corresponding reduced phenolic compounds.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
2,6-Dimethoxyphenol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study laccase activity.
Biology: Employed in metabolic studies to trace the biochemical pathways involving phenolic compounds.
Medicine: Investigated for its potential antioxidant properties and its role in drug development.
作用機序
The mechanism of action of 2,6-Dimethoxyphenol-d3 primarily involves its interaction with enzymes such as laccases. The compound undergoes oxidation at the copper T1 site of the enzyme, leading to the formation of oxidized products. This process involves the transfer of electrons from the substrate to the enzyme, which is subsequently reduced from copper (II) to copper (I) . The oxidized products can then participate in further biochemical reactions.
類似化合物との比較
2,6-Dimethoxyphenol-d3 can be compared with other similar compounds such as:
2,6-Dimethoxyphenol: The non-deuterated form, which is commonly used in similar applications but lacks the isotopic labeling.
2,6-Dimethoxyphenol-d6: Another deuterated form with six deuterium atoms, offering different isotopic enrichment levels.
Uniqueness: The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying the compound’s behavior in various systems. This makes it particularly valuable in research applications where isotopic labeling is essential.
特性
分子式 |
C8H10O3 |
|---|---|
分子量 |
157.18 g/mol |
IUPAC名 |
3,4,5-trideuterio-2,6-dimethoxyphenol |
InChI |
InChI=1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3/i3D,4D,5D |
InChIキー |
KLIDCXVFHGNTTM-QGZYMEECSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OC)O)OC)[2H] |
正規SMILES |
COC1=C(C(=CC=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)
![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)

![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)
![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B12390335.png)


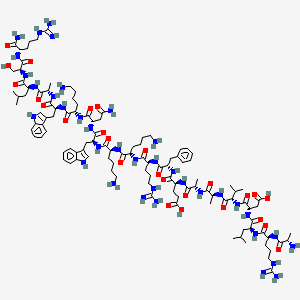
![[pGlu4]-Myelin Basic Protein (4-14)](/img/structure/B12390349.png)
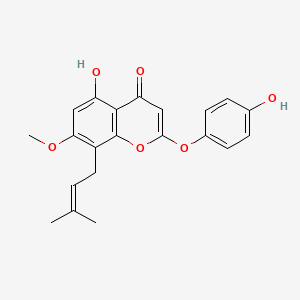

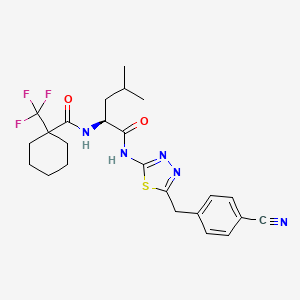
![1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390373.png)
